molecular formula C22H21N3O7 B10981437 methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

Cat. No.: B10981437
M. Wt: 439.4 g/mol
InChI Key: OBLKYGRJRUAPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the isoindoloquinazoline family, characterized by a fused isoindole-quinazoline core with methoxy, ketone, and acetyl-glycinate methyl ester substituents. The structure features:

  • A 9,10-dimethoxy substitution on the aromatic rings, enhancing electron density and influencing binding interactions.
  • A glycinate methyl ester side chain, which may improve solubility and serve as a prodrug moiety for hydrolysis in vivo.

Properties

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 2-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate

InChI

InChI=1S/C22H21N3O7/c1-30-15-9-8-13-18(19(15)32-3)22(29)25-14-7-5-4-6-12(14)21(28)24(20(13)25)11-16(26)23-10-17(27)31-2/h4-9,20H,10-11H2,1-3H3,(H,23,26)

InChI Key

OBLKYGRJRUAPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves several steps. The synthetic route typically starts with the preparation of the isoindolo[2,1-a]quinazoline core, followed by the introduction of methoxy and dioxo groups. The final step involves the acetylation of the core structure with glycinate. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key differences between methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
This compound C₂₃H₂₂N₂O₈ (est.) ~478.4 g/mol Glycinate methyl ester, 9,10-dimethoxy Probable prodrug; ester enhances solubility N/A
6-{9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl}hexanoic acid C₂₄H₂₅N₂O₇ 477.5 g/mol Hexanoic acid side chain Improved lipophilicity for membrane uptake
N-(1-Methyl-1H-pyrazol-4-yl)acetamide analogue C₂₂H₂₀N₄O₅ 420.4 g/mol Pyrazole ring, acetamide Enhanced kinase inhibition potential
(5,11-Dioxo-6a,11-dihydro-5H-isoindolo[2,1-a]quinazolin-6-yl)-acetic acid C₁₇H₁₂N₂O₄ 308.3 g/mol Free carboxylic acid, no methoxy Lower molecular weight; acidic solubility

Pharmacological and Physicochemical Properties

  • Bioavailability : The glycinate methyl ester in the target compound likely acts as a prodrug, masking the carboxylic acid’s polarity and improving oral absorption compared to the free acid analogue .
  • Activity : Hydrazine-linked triazoloquinazolines (e.g., compound 11b in ) exhibit strong anticancer activity due to hydrogen-bonding interactions with kinase targets, suggesting the target compound may share similar mechanisms .
  • Solubility: Hexanoic acid derivatives (e.g., STL496377 in ) demonstrate balanced lipophilicity (LogP ~3.5), whereas the glycinate methyl ester may further enhance water solubility for intravenous formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.